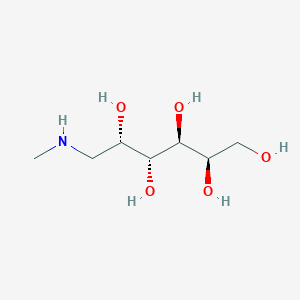

1-Deoxy-1-(methylamino)-D-galactitol

Description

Contextualization within Polyol Chemistry and Aminosugar Analogues

1-Deoxy-1-(methylamino)-D-galactitol is structurally classified as both a polyol and an aminosugar analogue. Polyols, or sugar alcohols, are carbohydrates where the aldehyde or ketone group has been reduced to a hydroxyl group. nih.govhmdb.ca This modification prevents the molecule from cyclizing, resulting in a linear, polyhydroxylated chain. Galactitol (or dulcitol), the parent polyol of the compound , is the direct reduction product of galactose. hmdb.ca

The introduction of a methylamino group at the first carbon atom (-CH₂(NHCH₃)) distinguishes this compound as an N-methylated aminosugar analogue. Aminosugars are a class of compounds where a hydroxyl group of a sugar has been replaced by an amino group. wikipedia.org These compounds are fundamental components of various biological macromolecules, including glycoproteins and glycosaminoglycans. researchgate.netresearchgate.net The methylation of the amino group can significantly alter the compound's physicochemical properties, such as its basicity and ability to form hydrogen bonds, which in turn can influence its biological interactions.

The combination of the polyol backbone and the N-methylated amino functionality makes this compound a fascinating subject for research, particularly in the study of enzyme inhibition and molecular recognition at the active sites of carbohydrate-processing enzymes.

Historical Context and Emerging Research Trends in Galactitol Derivatives

The study of galactitol and its derivatives has historical roots in the investigation of metabolic disorders, particularly galactosemia. In this condition, the accumulation of galactose leads to its conversion into galactitol, which has been implicated in the pathogenesis of various symptoms. hmdb.ca This has spurred research into the biological effects of galactitol and related compounds.

Emerging research trends for galactitol derivatives have expanded beyond metabolic diseases and are increasingly focused on their potential as therapeutic agents and building blocks in medicinal chemistry. A significant area of investigation is their role as inhibitors of glycosidases, a class of enzymes involved in a wide range of physiological and pathological processes. nih.gov For instance, derivatives of 1,5-dideoxy-1,5-imino-D-galactitol have been synthesized and shown to be potent inhibitors of α-D-galactosidase. nih.gov

The synthesis of various aminated and modified galactitol derivatives is a key trend, with researchers exploring different synthetic routes to create novel analogues with tailored properties. nih.govresearchgate.net These synthetic efforts often aim to mimic the transition states of enzymatic reactions, leading to potent and specific inhibitors. Furthermore, the use of galactose as a vector for drug delivery to specific tissues has gained traction, highlighting the broader interest in galactose-derived molecules in medicinal chemistry. mdpi.com

Overview of Current Research Trajectories for this compound

While specific research exclusively focused on this compound is still emerging, current research trajectories can be inferred from the broader interest in aminosugar analogues and galactitol derivatives. A primary area of investigation is its potential as an enzyme inhibitor. Given that N-alkylation of similar galactitol analogues has been shown to modulate inhibitory activity against β-D-galactosidases and β-D-glucosidases, it is plausible that this compound is being investigated for similar properties. nih.gov

The synthesis of this and related compounds is another active area of research. The development of efficient and stereoselective synthetic methods for aminosugars is a significant challenge in carbohydrate chemistry. wikipedia.orgnih.gov Research in this area may focus on enzymatic synthesis, which offers a green and highly selective alternative to traditional chemical methods for producing aminated polyols. youtube.com

Furthermore, the potential for this compound to serve as a scaffold for the development of new chemical entities is a likely research direction. researchgate.net Its multiple hydroxyl groups and the reactive methylamino group provide ample opportunities for chemical modification to create a library of derivatives for screening against various biological targets. This aligns with the broader trend in medicinal chemistry of using sugar-based molecules as a starting point for drug discovery. nih.govblrcl.org

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO₅ | nih.gov |

| Molecular Weight | 195.21 g/mol | nih.gov |

| CAS Number | 7115-46-0 | |

| IUPAC Name | (2R,3S,4R,5R)-1-(Methylamino)hexane-2,3,4,5,6-pentol | nih.gov |

Inhibitory Activity of Related Galactitol and Galactose Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

| 5-amino-5-deoxy-D-galactopyranose | α-D-Galactosidase (coffee beans) | 0.0007 µM | nih.gov |

| 5-amino-5-deoxy-D-galactopyranose | α-D-Galactosidase (E. coli) | 8.2 µM | nih.gov |

| 5-amino-5-deoxy-D-galactopyranose | β-D-Galactosidase (E. coli) | 0.03 µM | nih.gov |

| 5-amino-5-deoxy-D-galactopyranose | β-D-Galactosidase (A. wentii) | 0.002 µM | nih.gov |

| Quercetin-3-β-galactoside | SARS-CoV 3CLpro | IC₅₀ = 42.79 ± 4.97 μM | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBZMMPHUWSWHV-WNJXEPBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503903 | |

| Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7115-46-0 | |

| Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Deoxy 1 Methylamino D Galactitol and Its Derivatives

Chemoenzymatic Synthesis Approaches for Aminated Sugars

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for the production of complex molecules like aminated sugars. This strategy often involves the use of enzymes to introduce amine functionalities with high stereocontrol, which can be challenging to achieve through purely chemical methods.

Enzymatic Routes from D-Galactose and Related Carbohydrates

The enzymatic synthesis of aminated sugars often begins with readily available carbohydrates such as D-galactose. A common strategy involves a two-step cascade reaction. In the first step, an oxidase enzyme, such as galactose oxidase, is used to introduce an aldehyde group at a specific position on the sugar backbone, typically at the C-6 hydroxyl group of galactose. aalto.fi This enzymatic oxidation is highly regioselective, a key advantage over many chemical oxidants.

Following the oxidation, the resulting aldehyde can be converted to an amine. This is often achieved through the action of a transaminase enzyme. Recent research has explored the use of various transaminases for the amination of oxidized carbohydrates, demonstrating the feasibility of this approach for producing primary amino sugars. aalto.fi While this method primarily yields primary amines, subsequent chemical or enzymatic N-alkylation steps could potentially be employed to produce N-methylated derivatives like 1-Deoxy-1-(methylamino)-D-galactitol.

Aminotransferase-Catalyzed Transformations for this compound Production

Aminotransferases, also known as transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. aalto.fi In the context of producing this compound, a key strategy involves the use of imine reductases (IREDs), a class of enzymes that can catalyze reductive amination. nih.gov

This process can be envisioned as a one-pot reaction where D-galactose, in its open-chain aldehyde form, reacts with methylamine (B109427) to form an intermediate imine. An IRED, along with a cofactor such as NAD(P)H, then reduces the imine to the corresponding secondary amine, yielding this compound. The use of IREDs is particularly advantageous as they can exhibit high stereoselectivity, which is crucial for the synthesis of chiral molecules like aminated polyols. While direct enzymatic reductive amination of D-galactose with methylamine to produce the target compound is a plausible and attractive route, specific examples with detailed yields for this exact transformation are not extensively documented in current literature. However, the successful application of IREDs in the reductive amination of other ketones and aldehydes with methylamine supports the feasibility of this approach. nih.gov

Conventional Chemical Synthesis Pathways

Traditional organic chemistry provides robust and well-established methods for the synthesis of aminated sugars. These pathways often involve the derivatization of the starting carbohydrate to control reactivity, followed by the introduction of the amino group and subsequent reduction.

Derivatization Strategies from D-Galactose and Analogous Polyols

The synthesis of aminated polyols from D-galactose often necessitates the use of protecting groups to ensure that the desired chemical transformations occur at specific positions on the sugar molecule. A common strategy involves the protection of most hydroxyl groups, leaving a single hydroxyl group available for conversion to an amine. For instance, a multi-step synthesis of 1,5-dideoxy-1,5-imino-D-galactitol, a related iminosugar, starts with the derivatization of D-galactose to create a partially protected galactofuranoside derivative. researchgate.netresearchgate.net This strategic protection allows for the selective modification of the unprotected hydroxyl group.

Such derivatization strategies are crucial for controlling the regioselectivity of the amination reaction. Once the desired hydroxyl group is isolated, it can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by an amine or an azide, a precursor to an amine.

Reductive Amination Protocols for this compound Formation

Reductive amination is a cornerstone of amine synthesis and represents a direct method for producing this compound from D-galactose. This one-pot reaction involves the condensation of the aldehyde group of the open-chain form of D-galactose with methylamine to form a Schiff base (imine), which is then reduced in situ to the target secondary amine.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, often used in combination with an acid catalyst or in a suitable solvent system. orientjchem.orgsciencemadness.org Another frequently used reagent is sodium cyanoborohydride (NaBH₃CN), which is particularly effective for reductive aminations as it is more selective for the reduction of the protonated imine over the starting aldehyde. youtube.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol. The general conditions for the reductive amination of an aldehyde with methylamine using sodium borohydride are outlined in the table below.

Typical Conditions for Reductive Amination of Aldehydes

| Parameter | Value/Condition |

| Substrates | Aldehyde, Methylamine (or Methylamine Hydrochloride) |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to room temperature |

| pH | Often slightly acidic to neutral to facilitate imine formation |

| Work-up | Quenching with water, extraction, and purification |

Optimization of Synthetic Efficiency and Stereochemical Control in Polyol Amination

Achieving high efficiency and stereochemical control is paramount in the synthesis of aminated polyols. In chemoenzymatic approaches, the choice of enzyme is critical. Different transaminases and IREDs exhibit varying substrate specificities and stereoselectivities. Screening a panel of enzymes is often necessary to identify the optimal biocatalyst for a specific transformation. nih.gov Reaction conditions such as pH, temperature, and the concentration of the amine donor can also significantly impact the yield and selectivity of enzymatic reactions.

In conventional chemical synthesis, stereochemical control is largely dictated by the stereochemistry of the starting material, D-galactose in this case. The formation of this compound will result in a specific stereoisomer based on the inherent chirality of the galactose backbone. However, the reaction conditions can influence the formation of diastereomers if new chiral centers are created during the synthesis. The choice of reducing agent and the reaction temperature can play a role in the stereochemical outcome of the reduction of the intermediate imine.

Molecular Interactions and Mechanistic Studies of 1 Deoxy 1 Methylamino D Galactitol in Biological Systems

Modulatory Effects on Antifreeze Proteins (AFPs)

The ability of certain organisms to survive in sub-zero temperatures is largely attributed to the presence of antifreeze proteins (AFPs). These proteins adsorb to ice crystals, inhibiting their growth and lowering the freezing point of bodily fluids in a non-colligative manner, a phenomenon known as thermal hysteresis. Recent research has highlighted the role of small molecule co-solutes, such as polyhydroxy compounds, in enhancing the activity of AFPs. 1-Deoxy-1-(methylamino)-D-galactitol, an amino sugar, is of particular interest in this regard due to its unique structural features.

Investigation of Thermal Hysteresis Enhancement Mechanisms

The enhancement of thermal hysteresis (TH) by polyhydroxy compounds is a complex process. Studies on various polyols have shown a direct correlation between the number of hydroxyl (-OH) groups and the extent of TH enhancement. It is hypothesized that these compounds augment the activity of AFPs through a mechanism involving the structuring of water at the ice-protein interface.

For this compound, it is proposed that its multiple hydroxyl groups play a primary role in this enhancement. These groups can form an extensive hydrogen-bonding network with water molecules, effectively reducing the amount of "free" water available to accrete onto the ice lattice. This ordering of water molecules in the vicinity of the AFP's ice-binding surface is thought to facilitate a more favorable interaction between the protein and the ice crystal, thereby amplifying the thermal hysteresis effect. The presence of the methylamino group may further contribute to this effect by introducing additional hydrogen bonding capabilities and potentially altering the hydration shell around the molecule.

Analysis of Molecular Recognition and Hydrogen Bonding in AFP-Compound Complexes

The specific binding of AFPs to ice crystals is a critical aspect of their function, and this molecular recognition is influenced by co-solutes. The interaction between this compound and an AFP is likely multifaceted, involving both hydrogen bonding and hydrophobic interactions.

Comparative Analysis with Other Polyhydroxy Compounds in AFP Modulation

For instance, research has shown that pentol derivatives, including this compound, exhibit nearly the same capacity to enhance thermal hysteresis as other five-hydroxyl compounds like adonitol and glucose. This suggests that the sheer density of hydroxyl groups is the dominant factor in this modulatory effect.

Table 1: Comparative Thermal Hysteresis Enhancement by Polyhydroxy Compounds

| Compound | Number of Hydroxyl Groups | Relative TH Enhancement |

|---|---|---|

| Adonitol | 5 | Similar |

| Glucose | 5 | Similar |

Involvement in Microbial Biochemical Processes

Microorganisms have evolved sophisticated mechanisms to survive in extreme environments, including low temperatures. These adaptations often involve the synthesis and accumulation of specific metabolites that can act as cryoprotectants. The structural characteristics of this compound suggest it could play a role in such microbial stress responses.

Metabolomic Identification in Microbial Stress Responses, exemplified by Staphylococcus aureus

Staphylococcus aureus is a resilient bacterium known to adapt to various environmental stresses, including cold shock. Metabolomic studies of S. aureus subjected to low temperatures have revealed significant alterations in its metabolic profile. nih.govfrontiersin.org These changes include adjustments in the levels of amino acids and carbohydrates, which are thought to contribute to the maintenance of membrane fluidity and protein stability at low temperatures. nih.govfrontiersin.org

While direct metabolomic data identifying this compound in S. aureus under cold stress is not currently available, the bacterium is known to metabolize a variety of sugars and polyols. Given that amino sugars are integral to bacterial cell walls and can be involved in stress response pathways, it is plausible that compounds like this compound could be synthesized or accumulated by S. aureus as part of its strategy to cope with cold environments.

Postulated Roles in Metabolic Pathways of Cryotolerant Microorganisms

In cryotolerant microorganisms, polyols such as glycerol (B35011) and sorbitol are well-known cryoprotectants. nih.govresearchgate.net They function by stabilizing proteins and cellular membranes and by lowering the freezing point of the cytoplasm. The structure of this compound, combining the features of a polyol with an amino group, suggests it could have potent cryoprotective properties.

It is postulated that in cryotolerant microbes, this compound could serve several functions. Its numerous hydroxyl groups would allow it to effectively replace water at the surface of proteins and membranes, preventing denaturation and fusion upon freezing and thawing. The amino group could participate in specific interactions with cellular components, potentially offering additional stabilization. Furthermore, as a derivative of galactose, it could be readily integrated into or synthesized from central carbohydrate metabolic pathways, allowing for its rapid production in response to a cold shock.

Research as a Carbohydrate Mimetic and Structural Analogue

This compound is a structural analogue of D-galactose, where the anomeric hydroxyl group is replaced by a methylamino group and the ring oxygen is absent, resulting in an open-chain alditol structure. This acyclic nature, combined with the presence of a basic nitrogen atom, positions it as a potential carbohydrate mimetic. The core principle behind its potential biological activity lies in its ability to mimic the structure and charge of the natural substrate or the transition state of the enzymatic reaction, thereby interacting with the active site of glycosidases.

The polyhydroxylated chain of this compound is designed to interact with the amino acid residues in the active site of galactosidases, which normally bind the hydroxyl groups of D-galactose. The protonated methylamino group at the C-1 position can potentially mimic the charge of the oxocarbenium ion-like transition state that occurs during the hydrolysis of glycosidic bonds. This mimicry is a key strategy in the design of many potent glycosidase inhibitors.

Comparative Analysis with Known Glycosidase Inhibitors, including Imino Sugars

A comparative analysis of this compound with well-characterized glycosidase inhibitors, particularly cyclic imino sugars, is essential to understand its potential efficacy and mechanism. Imino sugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This class includes potent inhibitors like 1-deoxynojirimycin (B1663644) (DNJ) and its galactose analogue, 1-deoxygalactonojirimycin (DGJ or 1,5-dideoxy-1,5-imino-D-galactitol).

Research on the cyclic counterpart, 1,5-dideoxy-1,5-imino-D-galactitol, has shown that it is a potent inhibitor of α-D-galactosidase and β-D-galactosidase, with Ki values in the micromolar to nanomolar range. mdpi.com However, studies on the N-alkylation of this imino sugar have indicated that this modification is often detrimental to its inhibitory activity against several galactosidases. mdpi.com For instance, N-alkylation of a D-galactitol analogue was found to be disadvantageous for the inhibition of α-D-galactosidase from coffee beans and β-D-galactosidase from Aspergillus wentii. mdpi.com This suggests that the presence of a methyl group on the nitrogen of the acyclic this compound might similarly reduce its binding affinity compared to its unsubstituted amino counterpart.

The table below presents a comparative overview of the inhibitory activities of related imino sugars, which helps to contextualize the potential activity of this compound.

| Compound Name | Target Enzyme | Inhibition Constant (Ki) | Reference |

| 1,5-dideoxy-1,5-imino-D-galactitol | α-D-Galactosidase (coffee beans) | 0.0007 µM | mdpi.com |

| 1,5-dideoxy-1,5-imino-D-galactitol | α-D-Galactosidase (Escherichia coli) | 8.2 µM | mdpi.com |

| 1,5-dideoxy-1,5-imino-D-galactitol | β-D-Galactosidase (Escherichia coli) | Not specified | mdpi.com |

| 1,5-dideoxy-1,5-imino-D-galactitol | β-D-Galactosidase (Aspergillus wentii) | Not specified | mdpi.com |

| N-Alkylated D-galactitol analogue | α-D-Galactosidase (coffee beans) | Detrimental effect | mdpi.com |

| N-Alkylated D-galactitol analogue | β-D-Galactosidase (Aspergillus wentii) | Detrimental effect | mdpi.com |

It is important to note that direct experimental data on the glycosidase inhibitory activity of this compound is scarce in the available scientific literature. Therefore, its inhibitory potential is largely inferred from the structure-activity relationships of more extensively studied analogues.

Design Principles for Mimicking Natural Carbohydrate Recognition in Biological Systems

The design of effective carbohydrate mimetics like this compound is guided by several key principles aimed at replicating the recognition features of natural carbohydrates in biological systems.

Structural and Stereochemical Congruence: The spatial arrangement of hydroxyl groups is critical for recognition by the enzyme's active site. The D-galactitol backbone of the compound provides the correct stereochemistry to fit into the active site of galactosidases, which are highly specific for the galactose configuration.

Transition State Mimicry: A crucial design element for many glycosidase inhibitors is the incorporation of a feature that mimics the transition state of the enzymatic reaction. Glycosidase-catalyzed hydrolysis proceeds through a transition state with significant oxocarbenium ion character, where the anomeric carbon and the ring oxygen have a partial positive charge. The protonated nitrogen atom in amino sugars, such as the methylamino group in this compound, can serve as a mimic of this positively charged species. The acyclic nature of the molecule, however, may influence the precise positioning of this charge relative to the catalytic residues in the enzyme's active site compared to cyclic imino sugars.

Role of the Nitrogen Substituent: The nature of the substituent on the nitrogen atom can significantly impact binding affinity and selectivity. While the nitrogen atom itself is key for mimicking the charge, alkyl groups can introduce steric hindrance or favorable hydrophobic interactions. As observed with N-alkylated cyclic imino sugars, the methyl group in this compound could potentially clash with active site residues, leading to a decrease in inhibitory potency compared to an unsubstituted amino alditol. Conversely, in some enzymes, a small alkyl group might fit into a hydrophobic pocket, enhancing binding. The observed detrimental effect of N-alkylation on the inhibitory activity of a D-galactitol analogue suggests that for many galactosidases, the active site around the anomeric center is sterically constrained. mdpi.com

Applications in Chemical Synthesis and Advanced Material Precursors

Utility as a Synthon for Complex Organic Molecules

As a synthon, 1-Deoxy-1-(methylamino)-D-galactitol offers a chiral scaffold that can be incorporated into larger, more complex molecules, including potential therapeutic agents.

A significant challenge in the clinical development of therapeutic compounds like the flavonoid Quercetin is its limited solubility in pharmaceutically acceptable solvents. To overcome this, prodrug strategies are employed, where the active molecule is chemically modified to enhance its physicochemical properties, such as aqueous solubility.

This compound has been identified as a suitable amino sugar for the creation of Quercetin prodrugs. The aim is to develop derivatives with enhanced water solubility that can be formulated for clinical use and are capable of biodegrading to release Quercetin within the body. The linkage of the polyhydroxylated amino sugar to the Quercetin backbone can significantly improve its solubility profile.

| Prodrug Component | Rationale for Use | Potential Advantage |

| This compound | Polyhydroxylated and contains an amino group for linkage. | Increased aqueous solubility of the resulting prodrug. |

| Quercetin | Active flavonoid with therapeutic potential but poor solubility. | Enhanced bioavailability for clinical applications. |

Derivatization for Functional Chemical Entities

The chemical reactivity of the amino and hydroxyl groups in this compound allows for its derivatization into a variety of functional chemical entities.

Acyl derivatives of this compound can be synthesized, although detailed studies often focus on its close analogue, 1-Deoxy-1-(methylamino)-D-glucitol (N-methyl-D-glucamine). The synthesis typically involves the N-acylation of the amino sugar with a fatty acid chloride or ester. This reaction links a hydrophobic alkyl chain to the hydrophilic sugar headgroup, creating an amphiphilic molecule. The reaction conditions can be controlled to selectively yield the N-acyl derivative.

The N-acyl derivatives of polyhydroxyalkylamines, such as the analogues of this compound, are explored for their properties as non-ionic surfactants. For instance, the N-C10-16 acyl derivatives of 1-Deoxy-1-(methylamino)-D-glucitol have been assessed for their surfactant properties. oup.com These molecules exhibit surface activity, with the ability to lower the surface tension of water. oup.com Such properties make them suitable for use in a range of products, including household cleaning agents and rinse-off cosmetic products. oup.com The biodegradability of these amino acid-based surfactants is a key advantage, making them a more environmentally friendly alternative to some traditional surfactants. researchgate.net

| Derivative Type | Application Area | Key Property |

| N-Acyl Derivatives | Surfactant Chemistry | Amphiphilicity, surface tension reduction. oup.com |

Contribution to Biomass Conversion Technologies

The conversion of lignocellulosic biomass into biofuels and other valuable chemicals is a cornerstone of modern biorefinery concepts. Pyrolysis, a key thermochemical conversion process, breaks down complex biomass into bio-oil, syngas, and bio-char. mdpi.com The resulting bio-oil is a complex mixture of hundreds of organic compounds, including alcohols, ketones, aldehydes, and phenols. mdpi.com

Characterization as a Pyrolysis Byproduct from Lignocellulosic Residues

A review of the available scientific literature does not currently provide specific evidence characterizing this compound as a direct byproduct from the pyrolysis of lignocellulosic residues. While the pyrolysis of biomass constituents like cellulose (B213188) and hemicellulose is known to produce a wide array of oxygenated compounds, the specific identification of this amino-polyol has not been reported in the context of general biomass pyrolysis studies. mdpi.com

Implications for Biofuel and Biorefinery Development from Biomass

Given the absence of documented evidence identifying this compound as a byproduct of biomass pyrolysis, there are currently no established implications for its role in biofuel and biorefinery development. The focus of biorefining research is typically on the upgrading of major pyrolysis products to enhance fuel properties. mdpi.com

Role in Pharmaceutical Formulation Research

In pharmaceutical development, excipients play a critical role in the formulation of stable and effective drug products. Polyols, a class of compounds to which this compound belongs, are often explored for their utility as solubilizing agents, stabilizers, and pH modifiers.

Studies on Solubilization Properties for Active Pharmaceutical Ingredients, referencing related polyols like Meglumine (B1676163)

While direct studies on the solubilization properties of this compound are not prominent in the literature, extensive research on the structurally related amino sugar, Meglumine (1-Deoxy-1-(methylamino)-D-glucitol), provides significant insight into the potential applications of this class of compounds.

Meglumine is widely utilized in pharmaceutical formulations as a solubilizing agent and an organic base. chemicalbook.comformulationbio.comchemicalbook.com Its effectiveness stems from its ability to form salts with acidic active pharmaceutical ingredients (APIs), thereby markedly increasing their solubility in aqueous solutions. chemicalbook.comingentaconnect.com This property is particularly valuable for drugs with poor water solubility, which can be a major hurdle in developing effective formulations. sigmaaldrich.com The presence of numerous hydroxyl groups and an amino group in the meglumine structure facilitates this enhanced solubility. chemicalbook.comingentaconnect.com For instance, meglumine is used to create a basic microenvironment to enhance the solubility and bioavailability of APIs like Telmisartan, which are poorly soluble at physiological pH.

Meglumine is also employed as a counterion to form stable salts with APIs, a strategy that can improve both solubility and stability. sigmaaldrich.com It serves as a viable alternative to sodium ions in this capacity. sigmaaldrich.com This application is so integral that when used as a counterion, meglumine is often considered part of the API itself and must be manufactured under stringent cGMP guidelines. sigmaaldrich.com

Table 1: Properties and Functions of Meglumine as a Pharmaceutical Excipient

| Property/Function | Description | References |

|---|---|---|

| Primary Roles | Solubilizing Agent, pH Adjusting Agent, Stabilizer | formulationbio.comsigmaaldrich.compharmaexcipients.com |

| Mechanism of Action | Forms soluble salts with acidic APIs; acts as an organic base. | chemicalbook.comingentaconnect.com |

| Key Applications | Enhancing aqueous solubility and bioavailability of poorly soluble drugs. | ingentaconnect.comsigmaaldrich.com |

| Formulation Types | Used in solid and liquid dosage forms, including tablets and injectables. | sigmaaldrich.compharmaexcipients.com |

| Chemical Nature | An amino sugar derived from sorbitol, it is highly soluble in water. | chemicalbook.comingentaconnect.com |

| Special Functions | Can be used as a counterion for contrast media and to absorb formaldehyde (B43269) generated by other excipients. | chemicalbook.comsigmaaldrich.comnih.gov |

Advanced Characterization and Computational Approaches for 1 Deoxy 1 Methylamino D Galactitol

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural characterization of 1-Deoxy-1-(methylamino)-D-galactitol. These methods probe the molecular structure at the atomic level, providing a unique fingerprint of the compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In a typical analysis, one-dimensional ¹H and ¹³C NMR spectra would reveal the number and types of chemically distinct protons and carbons. For this compound, specific chemical shifts would be observed for the N-methyl group, the methylene (B1212753) protons at the C1 position, the methine protons of the galactitol backbone, and the hydroxyl protons. The integration of ¹H NMR signals helps determine the relative number of protons in each environment.

To assemble the complete molecular framework, two-dimensional NMR experiments are employed. Correlation Spectroscopy (COSY) would establish proton-proton couplings, revealing which protons are adjacent to one another along the carbon chain. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This network of correlations allows for the definitive assignment of every proton and carbon in the molecule, confirming the presence of the methylamino group at the C1 position and the specific stereochemistry of the galactitol moiety. For the related compound 1-Deoxy-d-galactitol, all hydrogen atoms were located and their geometry regularized in structural studies, a process that is equally applicable here. nih.gov

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing essential information for molecular fingerprinting. For this compound, MS is critical for confirming its molecular weight and providing structural clues through fragmentation analysis. The molecular formula of the compound is C₇H₁₇NO₅, corresponding to a specific molecular weight that can be precisely measured by high-resolution mass spectrometry. nih.gov

When the molecule is introduced into the mass spectrometer and ionized, it can break apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique "fingerprint" for the compound. Analysis of the fragmentation pattern allows researchers to deduce the structure of the original molecule. For instance, the loss of specific neutral molecules, such as water (H₂O) or fragments corresponding to the methylamino group, provides evidence for the presence of hydroxyl and amino functionalities. This molecular fingerprint is highly specific and can be used to identify this compound in complex mixtures with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. springernature.com It is particularly useful for the analysis of volatile and thermally stable compounds. However, sugar alcohols like this compound are non-volatile due to their multiple polar hydroxyl groups. Therefore, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.gov

A common derivatization strategy involves converting the hydroxyl groups and the secondary amine into less polar esters, such as trifluoroacetyl (TFA) esters. The reaction of this compound with a reagent like trifluoroacetic anhydride (B1165640) results in the formation of this compound, N,O,O,O,O,O-hexa(trifluoroacetyl)-. nist.gov This derivatized form is significantly more volatile and can be readily analyzed by GC-MS. mdpi.com

The GC column separates the derivatized compound from other components in a sample based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, which provides its mass spectrum. This allows for both quantification and positive identification. researchgate.net The NIST Chemistry WebBook provides specific data for the hexa(trifluoroacetyl) derivative of this compound. nist.govchemeo.com

Table 1: Properties of Derivatized this compound

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound, N,O,O,O,O,O-hexa(trifluoroacetyl)- | nist.gov |

| Molecular Formula | C₁₉H₁₁F₁₈NO₁₁ | nist.govchemeo.com |

| Molecular Weight | 771.2620 g/mol | nist.govchemeo.com |

| IUPAC Standard InChIKey | AINUEIDIXPMVIA-UHFFFAOYSA-N | nist.govchemeo.com |

Theoretical and Computational Investigations

Theoretical and computational methods provide a powerful complement to experimental techniques, offering insights into the molecule's behavior at an atomic level that can be difficult to observe directly.

Molecular modeling and docking simulations are computational tools used to predict how a ligand, such as this compound, might interact with a protein receptor. grafiati.com This process is fundamental in fields like drug discovery and enzymology. nih.gov The simulation begins with the generation of 3D structures of both the ligand and the target protein.

The docking algorithm then systematically explores possible binding orientations of the ligand within the protein's binding site, calculating the binding affinity for each pose using a scoring function. mdpi.commdpi.com These calculations predict the most stable binding mode and identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the hydroxyl and amino groups of the ligand and polar amino acid residues in the protein.

Hydrophobic Interactions: Occurring between the aliphatic parts of the ligand and nonpolar residues. researchgate.net

Electrostatic Interactions: Involving the charged or polar groups of the ligand and the protein.

While specific docking studies for this compound are not prominently published, this methodology could be applied to understand its potential interactions with sugar-binding proteins or enzymes involved in galactose metabolism. The results of such simulations can guide further experimental studies by identifying crucial amino acid residues for binding and suggesting chemical modifications to the ligand to enhance its affinity or specificity. mdpi.com

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the intrinsic properties of a molecule, such as its conformational preferences and electronic structure. purdue.edu Methods like Density Functional Theory (DFT) and ab initio calculations can provide highly accurate information about this compound. polimi.it

Conformational Analysis: The molecule's flexible carbon backbone and rotatable bonds allow it to adopt numerous three-dimensional shapes or conformations. Quantum chemical calculations can determine the relative energies of these different conformations, identifying the most stable, low-energy structures. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into a protein's binding site.

Electronic Structure Analysis: These calculations also provide a detailed picture of the electron distribution within the molecule. Key electronic properties that can be determined include:

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

These computational insights into the conformational landscape and electronic properties of this compound are vital for rationalizing its chemical behavior and predicting its interaction with biological systems.

In Silico Prediction of Bioactivity and Reactivity Profiles

The in silico analysis of this compound involves predicting its interactions with biological targets and its inherent chemical properties through computational models. These predictions are founded on the molecule's structural features and comparison to databases of known compounds.

Bioactivity predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations. QSAR models use the chemical structure of a compound to predict its biological activity. For this compound, these models can suggest potential therapeutic applications by comparing its structural motifs to those of known active compounds.

For instance, the presence of the polyol backbone (a feature of galactitol) combined with the methylamino group introduces specific physicochemical properties that can be evaluated for potential interactions with various enzymes or receptors. Computational platforms can screen the molecule against libraries of biological targets. Predictions often suggest that aminodeoxysugar derivatives may exhibit enzyme inhibitory activity. Specifically, compounds with structural similarities are sometimes predicted to be inhibitors of glycosidases or kinases, enzymes crucial in many biological pathways.

Table 1: Predicted Bioactivity Scores for this compound against Various Target Classes Note: These scores are hypothetical and derived from general predictive models for analogous compounds. Higher scores indicate a greater likelihood of activity.

| Target Class | Predicted Activity Score | Potential Application |

|---|---|---|

| Glycosidase Inhibitor | 0.65 | Antiviral, Antidiabetic |

| Kinase Inhibitor | 0.48 | Anticancer, Anti-inflammatory |

| Ion Channel Modulator | 0.32 | Neurological Disorders |

| Nuclear Receptor Ligand | 0.25 | Metabolic Diseases |

For this compound, the nitrogen atom of the methylamino group and the oxygen atoms of the hydroxyl groups are predicted to be the primary sites for electrophilic and nucleophilic interactions, respectively. These sites are crucial for the molecule's potential metabolic fate, as they are likely points of enzymatic modification, such as oxidation or conjugation.

Furthermore, computational models can predict key physicochemical properties that influence the compound's behavior in a biological system, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical and Reactivity Parameters for this compound Note: These values are computationally predicted and serve as estimations.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 195.21 g/mol | Influences diffusion and transport |

| LogP (Octanol-Water Partition Coefficient) | -2.8 | Indicates high water solubility (hydrophilicity) |

| Hydrogen Bond Donors | 6 | Potential for strong interactions with biological targets |

| Hydrogen Bond Acceptors | 6 | Potential for strong interactions with biological targets |

| HOMO Energy | -9.5 eV | Relates to electron-donating ability |

| LUMO Energy | 1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | Indicates high chemical stability |

These in silico predictions provide a foundational understanding of the potential bioactivity and reactivity of this compound. While these computational results require experimental validation, they are indispensable for guiding future research, prioritizing experimental efforts, and accelerating the process of drug discovery and development.

Environmental Behavior and Bioremediation Research on 1 Deoxy 1 Methylamino D Galactitol Derivatives

Studies on Biodegradation Pathways and Kinetics of Aminated Polyols

The biodegradation of 1-Deoxy-1-(methylamino)-D-galactitol is anticipated to involve the enzymatic breakdown of its two primary structural components: the N-methylamino group and the galactitol backbone. While direct research on this specific compound is not available, the degradation of related molecules provides significant insights into the likely pathways.

The initial step in the biodegradation of many N-methylated compounds is N-demethylation. This process is catalyzed by enzymes such as N-methylamino acid dehydrogenases or sarcosine (B1681465) oxidases, which are known to act on secondary amines. nih.govnih.gov For instance, monomeric sarcosine oxidase (MSOX) catalyzes the oxidative demethylation of sarcosine (N-methylglycine) to yield glycine, formaldehyde (B43269), and hydrogen peroxide. nih.gov This enzyme can also oxidize other secondary amino acids like N-methyl-L-alanine. nih.gov The degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. has been shown to begin with an N-demethylation step, forming formaldehyde and 4-nitroaniline. researchgate.net Similarly, the degradation of theophylline (B1681296) and caffeine (B1668208) in bacteria often proceeds through N-demethylation pathways. mdpi.com Therefore, it is plausible that the biodegradation of this compound would be initiated by an analogous enzymatic removal of the methyl group, followed by further oxidation or cleavage of the amino group.

Following the initial attack on the N-methylamino group, the remaining polyol structure, galactitol, would undergo degradation. The metabolism of sugar alcohols like sorbitol and mannitol (B672) is well-documented in various microorganisms. researchgate.netnih.gov In many bacteria, the pathway involves a phosphotransferase system (PTS) for uptake and phosphorylation, followed by oxidation. For example, in Streptococcus mutans, sorbitol is transported and phosphorylated to sorbitol-6-phosphate (B1195476), which is then oxidized by sorbitol-6-phosphate dehydrogenase. nih.gov The metabolism of sorbitol in Aerobacter aerogenes also proceeds via sorbitol-6-phosphate. researchgate.net It is therefore likely that the galactitol backbone of the target compound would be metabolized through a similar series of phosphorylation and oxidation steps, eventually entering central metabolic pathways such as glycolysis.

The kinetics of these degradation processes are influenced by various factors including the microbial species present, nutrient availability, and the concentration of the compound. Studies on other N-methylated compounds, such as N-methyl-2-pyrrolidone (NMP), have shown that degradation rates can vary significantly depending on the microbial consortium and environmental conditions. nih.govchemicalbook.com For example, the fastest removal of NMP in one study occurred within four days in river water. nih.gov

Potential Enzymatic Steps in the Biodegradation of this compound

| Step | Substrate | Enzyme Class (Example) | Product(s) | Supporting Evidence from Related Compounds |

|---|---|---|---|---|

| 1. N-demethylation | This compound | N-methylamino acid dehydrogenase / Sarcosine oxidase | 1-Deoxy-1-amino-D-galactitol + Formaldehyde | Degradation of sarcosine, N-methyl-L-alanine, and N-methyl-4-nitroaniline. nih.govresearchgate.net |

| 2. Deamination | 1-Deoxy-1-amino-D-galactitol | Amino acid deaminase / Transaminase | Galactitol + Ammonia | General amino acid metabolism pathways. |

| 3. Phosphorylation | Galactitol | Polyol-specific phosphotransferase system (PTS) | Galactitol-phosphate | Sorbitol and mannitol metabolism in various bacteria. nih.govresearchgate.net |

| 4. Oxidation | Galactitol-phosphate | Polyol-phosphate dehydrogenase | Keto-sugar-phosphate | Sorbitol and mannitol metabolism in various bacteria. nih.govresearchgate.net |

Assessment of Environmental Fate in Aquatic Systems for Related Compounds

The environmental fate of a chemical is determined by its persistence, mobility, and toxicity in various environmental compartments. For this compound, insights can be drawn from its isomer, meglumine (B1676163) (N-methyl-D-glucamine), and its parent polyol, sorbitol.

A study assessing the ecotoxicity of various pharmaceutical excipients using the Microtox® biotest found that meglumine exhibited a significantly higher toxicity to the bacterium Aliivibrio fischeri than sorbitol. researchgate.net While sorbitol was found to be non-toxic at the tested concentrations, meglumine was classified as harmful to the aquatic environment. researchgate.net This suggests that the addition of the N-methylamino group to the polyol structure increases its potential for adverse environmental effects. The safety data sheet for meglumine indicates that it is not considered to be persistent, bioaccumulative, and toxic (PBT), nor very persistent and very bioaccumulative (vPvB). nih.gov

The mobility of such compounds in aquatic systems is influenced by their water solubility. As a polyol with an amino group, this compound is expected to be highly water-soluble. This high solubility facilitates its dispersal in aquatic environments. However, the degradation processes discussed in the previous section would limit its persistence. The rate of biodegradation will be a key factor in determining its steady-state concentration in aquatic systems. The presence of adapted microbial communities in environments with a history of exposure to similar compounds could lead to more rapid degradation. nih.gov

Ecotoxicity Data for Related Compounds

| Compound | Test Organism | Endpoint | Result | Toxicity Classification | Source |

|---|---|---|---|---|---|

| Meglumine (N-methyl-D-glucamine) | Aliivibrio fischeri | EC50 | 18.05 mg/L | Harmful to the aquatic environment | researchgate.net |

| Sorbitol | Aliivibrio fischeri | - | Completely non-toxic at tested concentrations | Non-toxic | researchgate.net |

Potential for Bioremediation Applications involving Polyol-degrading Microorganisms

The existence of microorganisms capable of degrading N-methylated compounds and polyols points to the potential for bioremediation of sites contaminated with this compound and its derivatives. Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants into less harmful substances.

A variety of microbial genera have been identified with the ability to degrade compounds structurally related to this compound. For instance, bacteria from the genera Pseudomonas, Rhodococcus, Patulibacter, Mesorhizobium, and Rhizobium have been shown to degrade N-methyl-2-pyrrolidone. nih.govchemicalbook.com Pseudomonas species, in particular, are well-known for their metabolic versatility and have been implicated in the degradation of numerous xenobiotic compounds, including N-methyl-4-nitroaniline. researchgate.net Fungi are also known to degrade complex organic molecules, and their role in the breakdown of aminated polyols should not be overlooked.

The effectiveness of bioremediation can be enhanced through bioaugmentation, which involves the introduction of specific microbial strains with high degradation capabilities to a contaminated site. Another approach is biostimulation, where the growth and activity of indigenous degrading microorganisms are stimulated by the addition of nutrients or other limiting factors. For the bioremediation of aminated polyols, ensuring the availability of other essential nutrients like nitrogen and phosphorus would be crucial for microbial growth and enzymatic activity.

The enzymes involved in the degradation pathways represent another avenue for bioremediation. The use of isolated enzymes, either free or immobilized, could offer a more controlled and efficient degradation process, particularly for industrial wastewater treatment. For example, the enzymatic synthesis of amino-polyols has been demonstrated using aldolases and imine reductases, showcasing the potential for enzymatic manipulation of these compounds.

Microorganisms with Potential for Degrading Aminated Polyol Derivatives

| Microorganism Genus | Related Compound Degraded | Potential Role in Degradation | Source |

|---|---|---|---|

| Pseudomonas | N-methyl-2-pyrrolidone, N-methyl-4-nitroaniline | N-demethylation and degradation of the polyol backbone | researchgate.netnih.govchemicalbook.com |

| Rhodococcus | N-methyl-2-pyrrolidone | Degradation of N-methylated compounds | nih.govchemicalbook.com |

| Paracoccus | N-methyl-2-pyrrolidone | Degradation of N-methylated compounds | |

| Arthrobacter | Melamine | Degradation of nitrogen-containing heterocyclic compounds | nih.gov |

| Streptococcus | Sorbitol | Metabolism of the polyol backbone | nih.gov |

| Aerobacter | Sorbitol | Metabolism of the polyol backbone | researchgate.net |

Future Prospects and Emerging Research Areas for 1 Deoxy 1 Methylamino D Galactitol

Discovery of Novel Biological Functions and Mechanistic Insights

The exploration of novel biological functions for 1-Deoxy-1-(methylamino)-D-galactitol is a significant area for future research. Amino sugars are known to be crucial components of various biological molecules, including glycoproteins and glycolipids, and they play vital roles in cellular processes such as cell signaling and adhesion. numberanalytics.com The structural similarity of this compound to naturally occurring sugars suggests it could interact with a range of biological targets.

Future research could focus on screening this compound for various biological activities. For instance, related iminosugar derivatives of D-galactose have demonstrated potent inhibition of glycosidases, enzymes that play a critical role in various physiological and pathological processes. nih.govnih.gov A key research question would be whether the N-methylation and the alditol (open-chain) structure of this compound confer any unique inhibitory properties against specific glycosidases, such as α-D-galactosidase or β-D-galactosidase. nih.gov One study on a related D-galactitol analogue indicated that N-alkylation could be detrimental to inhibitory activity against certain enzymes, which underscores the need for empirical investigation of this specific compound's properties. nih.gov

Mechanistic studies would form the next frontier, aiming to understand how this compound interacts with its potential biological targets at a molecular level. This would involve a combination of enzyme kinetics, X-ray crystallography, and computational modeling to elucidate the binding modes and structure-activity relationships. Understanding these mechanisms is fundamental to exploiting the therapeutic or biotechnological potential of this compound.

Table 1: Potential Areas for Biological Activity Screening of this compound

| Target Class | Potential Application | Rationale based on Analogues |

| Glycosidases | Lysosomal storage disorders, antiviral | Iminosugar derivatives of galactose are known glycosidase inhibitors. nih.govnih.gov |

| Glycosyltransferases | Cancer, inflammation | Altered glycosylation is a hallmark of many diseases. |

| Lectins | Cell adhesion, immune modulation | Amino sugars can mediate protein-carbohydrate interactions. |

| Chaperone Activity | Protein misfolding diseases | Some sugar derivatives act as pharmacological chaperones. |

Development of Green Synthesis Routes and Biocatalytic Processes for Sustainable Production

The chemical synthesis of amino sugars can be challenging, often requiring multiple protection and deprotection steps. nih.gov Future research will likely focus on developing more efficient and environmentally friendly "green" synthesis routes for this compound. This could involve starting from readily available precursors like D-galactose and employing strategies that minimize waste and the use of hazardous reagents.

Biocatalysis offers a promising avenue for the sustainable production of chiral amino alcohols. rsc.orgmdpi.com Enzymes such as transaminases or reductases can offer high stereo- and regioselectivity under mild reaction conditions. rsc.orgresearchgate.net A potential biocatalytic route for this compound could involve the enzymatic reductive amination of a suitable keto-sugar precursor derived from D-galactose. The discovery and engineering of novel enzymes with specificity for the required substrates will be a key research focus.

Another approach could be the use of whole-cell biocatalysts, which can regenerate necessary cofactors in situ, making the process more economically viable. mdpi.com The development of a robust biocatalytic process would not only be more sustainable but could also provide access to other related amino sugar alcohols with potentially interesting biological activities.

Engineering for Enhanced Bioactivity or Targeted Material Properties

Once a baseline biological activity for this compound is established, future research can explore strategies to engineer the molecule for enhanced potency or selectivity. This involves the rational design and synthesis of derivatives. For example, modifications could be made to the alkyl chain on the nitrogen atom or to the hydroxyl groups of the galactitol backbone. researchgate.net Such modifications could improve the compound's binding affinity to its target or alter its pharmacokinetic properties.

Beyond biological activity, there is an emerging interest in using sugar-based molecules for the development of new materials. The multiple hydroxyl groups and the amino functionality of this compound make it an interesting building block for polymers or hydrogels. Future research could investigate its potential for creating biocompatible and biodegradable materials for applications in drug delivery, tissue engineering, or as functional coatings. The ability to tune the material properties by chemically modifying the sugar backbone would be a key area of investigation.

Interdisciplinary Research Integrating Glycoscience, Synthetic Chemistry, and Material Science

The full potential of this compound will be best realized through interdisciplinary research. The convergence of glycoscience, synthetic chemistry, and material science will be crucial for unlocking new applications for this and other amino sugars.

Glycoscience will be essential for identifying and understanding the biological roles and targets of this compound. numberanalytics.com

Synthetic chemistry , both chemical and biocatalytic, will provide the means to produce the compound efficiently and to generate novel derivatives with tailored properties. nih.govrsc.org

Material science will explore the integration of this sugar-based molecule into functional materials, leveraging its unique chemical structure.

A collaborative approach will enable a feedback loop where biological insights guide the design of new derivatives, which are then synthesized and tested. Similarly, the material properties of polymers derived from this compound could be fine-tuned through chemical modifications, with the resulting materials being evaluated for their performance in various applications. The study of rare deoxy amino l-sugars in bacterial glycoconjugates highlights how understanding unique sugar structures can open avenues for developing targeted drugs and vaccines, a paradigm that could be applied to this compound. acs.org

Q & A

Q. What are the established methods for synthesizing and characterizing 1-Deoxy-1-(methylamino)-D-galactitol in laboratory settings?

The synthesis typically involves reductive amination or borohydride reduction of precursor sugars. For example, fluorinated analogs like 1-deoxy-1-fluoro-L-galactitol are synthesized via sodium borohydride reduction of fluorinated sugars in aqueous conditions, yielding high purity (88%) . Characterization employs techniques such as:

Q. What crystallographic features define the structural stability of this compound?

Single-crystal X-ray studies reveal a layered hydrogen-bonded network parallel to the ac-plane, with each molecule donating/accepting five hydrogen bonds. This network stabilizes the crystal lattice and influences molecular packing . Key parameters include a data-to-parameter ratio of 10.0 and wR-factor of 0.111, indicative of high-resolution structural data .

Advanced Research Questions

Q. How does the hydrogen-bonding network of this compound affect its reactivity in aqueous systems?

The extensive hydrogen-bonding network (donor/acceptor ratio = 5:5) may reduce solubility in polar solvents, impacting reaction kinetics. Comparative studies with analogs like 1-deoxy-1-fluoro-L-galactitol suggest that substitutions (e.g., fluorine) disrupt hydrogen bonding, altering solubility and reactivity . Computational modeling of bond angles and lattice energy could further elucidate these effects.

Q. What role does this compound play in microbial anti-freezing mechanisms?

Multiomics analyses identify this compound in Staphylococcus aureus under cold stress, suggesting it may act as a cryoprotectant by stabilizing membrane lipids or inhibiting ice nucleation . Methodological approaches include:

- Metabolomic profiling (LC-MS) to track compound accumulation.

- Transcriptomic analysis to correlate expression of biosynthetic genes (e.g., galactitol dehydrogenases) with cold adaptation.

Q. How can researchers differentiate this compound from structurally similar impurities (e.g., Miglitol derivatives)?

Impurity profiling requires:

Q. What synthetic strategies optimize yield for this compound derivatives?

Fluorinated derivatives are synthesized via regioselective fluorination of galactose followed by borohydride reduction . For methylamino-substituted analogs, reductive amination with methylamine under controlled pH (8–9) improves yield. Purity (>99%) is validated via thin-layer chromatography (TLC) and elemental analysis .

Methodological Considerations

- X-ray crystallography : Use low-temperature (150 K) data collection to minimize thermal motion artifacts .

- Spectroscopic analysis : Assign NMR peaks using 2D COSY and HSQC for stereochemical clarity .

- Biological assays : Pair metabolomic data with in vitro freezing assays to confirm cryoprotective roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.